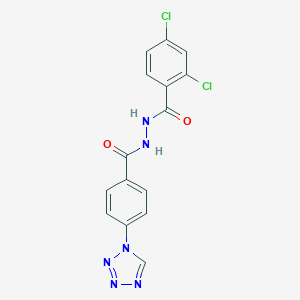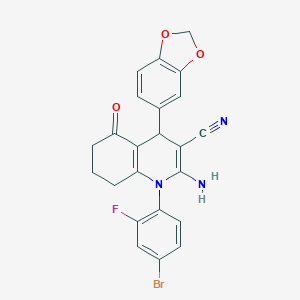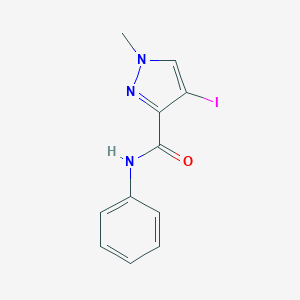![molecular formula C17H15BrN2O3 B214325 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214325.png)
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as BPI-002, is a synthetic compound that belongs to the class of indole-based molecules. It has gained significant attention in the scientific community due to its potential therapeutic applications. In
Mecanismo De Acción
The exact mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer, inflammation, and neurodegenerative diseases. 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has also been shown to modulate the expression of genes that are involved in these processes.
Biochemical and Physiological Effects:
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of inflammatory cytokines, and protect neurons from oxidative stress. 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has also been shown to reduce the levels of certain biomarkers that are associated with cancer, inflammation, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows for targeted inhibition of specific processes without affecting other cellular functions. However, the synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is challenging and requires expertise in organic chemistry. The compound is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more efficient synthesis methods for 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one, which can reduce the cost and increase the availability of the compound. Another area of interest is the investigation of the potential of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one as a treatment for other diseases, such as autoimmune diseases and cardiovascular diseases. Furthermore, the elucidation of the exact mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one can provide insights into the development of more effective therapies for cancer, inflammation, and neurodegenerative diseases.
In conclusion, 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has shown promising results in various scientific research applications. Its potential as an anticancer agent, anti-inflammatory agent, and as a treatment for neurodegenerative diseases has gained significant attention in the scientific community. The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is challenging, and the compound is relatively expensive, which can limit its use in large-scale experiments. However, the specificity of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one towards certain enzymes and signaling pathways makes it a valuable tool for targeted inhibition of specific processes. There are several future directions for the research on 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one, including the development of more efficient synthesis methods and the investigation of its potential as a treatment for other diseases.
Métodos De Síntesis
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is synthesized through a multistep reaction starting from 3-bromoaniline. The reaction involves the formation of an intermediate, which undergoes cyclization to form the indole ring. The final product is obtained after the introduction of the pyridine ring and the ethyl and hydroxy groups. The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is challenging and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, anti-inflammatory agent, and as a treatment for neurodegenerative diseases. In vitro studies have shown that 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress.
Propiedades
Nombre del producto |
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C17H15BrN2O3 |
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
5-bromo-1-ethyl-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-20-14-6-5-12(18)8-13(14)17(23,16(20)22)9-15(21)11-4-3-7-19-10-11/h3-8,10,23H,2,9H2,1H3 |
Clave InChI |
OFHSWUFAUSPNAW-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CN=CC=C3)O |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CN=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(cyanomethyl)acetamide](/img/structure/B214242.png)
![2-amino-6-ethyl-4-thien-2-yl-8-(thien-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B214244.png)


![3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214250.png)



![5-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B214256.png)
![dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B214257.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B214263.png)

![ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B214266.png)